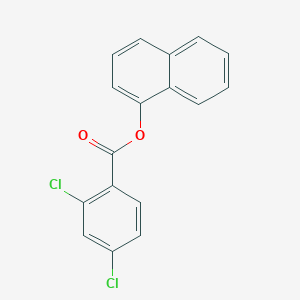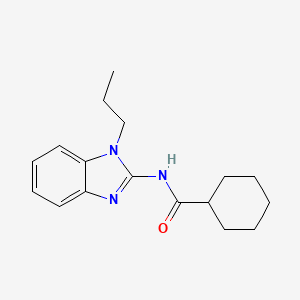![molecular formula C20H24FN3O3S B5804466 N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide, commonly known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 465.57 g/mol.
Mecanismo De Acción
FMP exerts its pharmacological effects by binding to specific targets in the body, including enzymes, receptors, and ion channels. FMP has been shown to bind to the active site of carbonic anhydrase, which is an enzyme involved in various physiological processes, including acid-base balance and bone resorption. FMP has also been shown to bind to the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
FMP has been shown to have several biochemical and physiological effects in the body. FMP has been shown to inhibit the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the body. FMP has also been shown to modulate the activity of dopamine and serotonin receptors, which leads to changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP has several advantages for lab experiments, including its high purity, stability, and specificity for its targets. FMP is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, FMP has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on FMP. One potential direction is to investigate the potential therapeutic applications of FMP in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to explore the use of FMP as a tool compound for studying the role of carbonic anhydrase in various physiological processes. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of FMP and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of FMP involves the condensation of 4-methylbenzenesulfonyl chloride with N-(4-fluorophenyl)piperazine and subsequent reaction with 3-oxopropylamine. This reaction yields FMP as a white crystalline solid with high purity.
Aplicaciones Científicas De Investigación
FMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. FMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, FMP has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of the disease. In schizophrenia, FMP has been shown to modulate dopamine and serotonin receptors, which are implicated in the pathophysiology of the disease.
Propiedades
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-2-8-19(9-3-16)28(26,27)22-11-10-20(25)24-14-12-23(13-15-24)18-6-4-17(21)5-7-18/h2-9,22H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXWEJPTISQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)

![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)



![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)